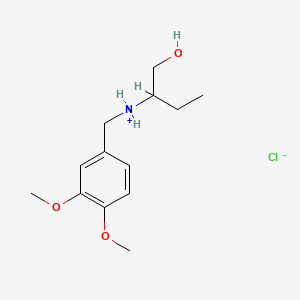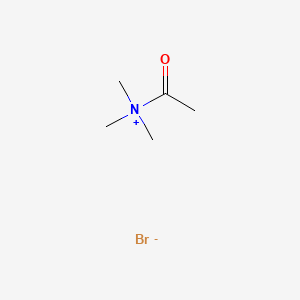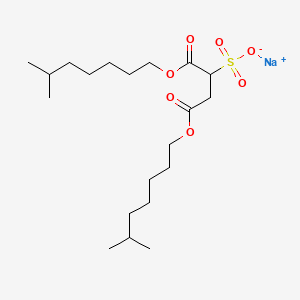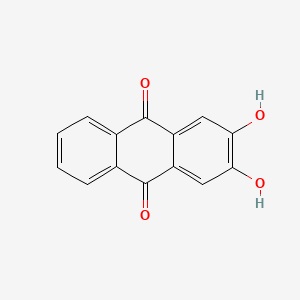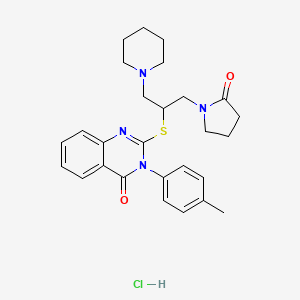
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a potent amphetamine-like stimulant and a metabolite of dimethylpropion . This compound is known for its psychoactive properties and has been used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride typically involves the reaction of propiophenone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction mixture is then purified to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and equipment to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve efficient conversion and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of similar compounds.
Biology: Employed in studies related to its psychoactive properties and effects on the central nervous system.
Medicine: Investigated for its potential therapeutic uses and effects on neurotransmitter systems.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-beta-(methylamino)propiophenone hydrochloride involves its interaction with the central nervous system. It acts as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced alertness, energy, and mood elevation. The compound’s molecular targets include dopamine and norepinephrine transporters, which are involved in the reuptake of these neurotransmitters .
Comparaison Avec Des Composés Similaires
2-Hydroxy-beta-(methylamino)propiophenone hydrochloride is similar to other compounds such as:
Methcathinone hydrochloride: Shares similar stimulant properties and chemical structure.
DL-Ephedrone hydrochloride: Another stimulant with comparable effects on the central nervous system.
Dimethylpropion: A metabolite that also exhibits stimulant effects.
Uniqueness
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties. Its ability to act as a potent stimulant and its applications in various fields of research make it a compound of significant interest .
Propriétés
Numéro CAS |
24206-66-4 |
|---|---|
Formule moléculaire |
C10H14ClNO2 |
Poids moléculaire |
215.67 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3-(methylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C10H13NO2.ClH/c1-11-7-6-10(13)8-2-4-9(12)5-3-8;/h2-5,11-12H,6-7H2,1H3;1H |
Clé InChI |
GEBUMRFWHSVZMX-UHFFFAOYSA-N |
SMILES canonique |
CNCCC(=O)C1=CC=C(C=C1)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


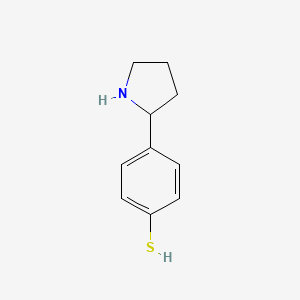
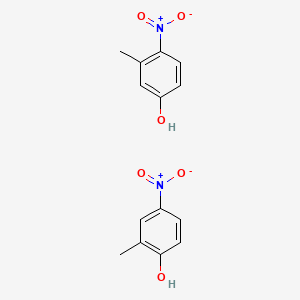
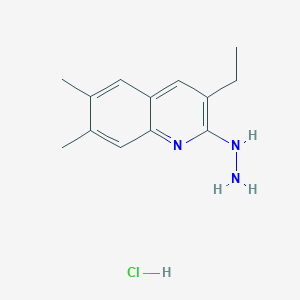

![2-[6-methyl-5-(thiophene-2-carbonyl)-[1,3]dioxolo[4,5-f]indol-7-yl]acetic acid](/img/structure/B13751086.png)
![dibutyl-[3-(4-ethoxy-3-fluorobenzoyl)oxypropyl]azanium;chloride](/img/structure/B13751091.png)
